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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-amino-3,6-
difluorobenzoate (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing

interest in medicinal chemistry and materials science. This document delves into the core

physicochemical properties, spectral characteristics, synthesis, and potential applications of

this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in
Molecular Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal

chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and

the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's

lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Difluoroaniline

derivatives, such as Methyl 2-amino-3,6-difluorobenzoate, are valuable building blocks for

creating novel therapeutics and advanced materials.[2] This guide serves as a technical

resource for professionals seeking to leverage the properties of this specific fluorinated

intermediate.
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Molecular Structure and Physicochemical
Properties
Methyl 2-amino-3,6-difluorobenzoate is a polysubstituted benzene ring with an amino group,

a methyl ester, and two fluorine atoms. The strategic placement of these functional groups

dictates its reactivity and physical characteristics.

Molecular Structure Diagram:

Caption: Molecular structure of Methyl 2-amino-3,6-difluorobenzoate.

Table 1: Physicochemical Properties of Methyl 2-amino-3,6-difluorobenzoate

Property Value Source

CAS Number 1184204-30-5 [3]

Molecular Formula C₈H₇F₂NO₂ [3]

Molecular Weight 187.14 g/mol [3]

Boiling Point 263.7 ± 40.0 °C (Predicted) [3]

Density 1.355 ± 0.06 g/cm³ (Predicted) [3]

pKa -0.21 ± 0.10 (Predicted) [4]

Physical Form Solid (Predicted)
Inferred from related

compounds

Storage Temperature 2-8°C [4]

Note: Most physical properties for this specific compound are predicted and have not been

experimentally verified in publicly available literature. These values should be used as

estimates.

Synthesis of Methyl 2-amino-3,6-difluorobenzoate
A plausible synthetic route to Methyl 2-amino-3,6-difluorobenzoate involves the esterification

of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be
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synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:

Step 1: Synthesis of Precursor Acid

Step 2: Esterification

Step 3: Purification

Starting Materials
(e.g., Difluoroaniline derivative)

Multi-step synthesis
(e.g., lithiation, carboxylation)

2-Amino-3,6-difluorobenzoic Acid

Fischer Esterification

Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Methyl 2-amino-3,6-difluorobenzoate

Aqueous Workup &
Extraction

Chromatography or
Recrystallization

Pure Product
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Caption: Proposed workflow for the synthesis of Methyl 2-amino-3,6-difluorobenzoate.

Experimental Protocol: Esterification of 2-amino-3,6-
difluorobenzoic Acid
This protocol is a generalized procedure based on standard Fischer esterification methods for

aminobenzoic acids.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both

solvent and reactant).

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of

concentrated sulfuric acid.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Quenching and Neutralization: After completion, cool the mixture to room temperature and

carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a

saturated sodium bicarbonate solution until effervescence ceases.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl

acetate.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude ester by column chromatography or recrystallization to obtain

the final product.

Spectral Data (Predicted)
Due to a lack of publicly available experimental spectra for Methyl 2-amino-3,6-
difluorobenzoate, the following data is based on predictive models and analysis of similar
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structures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

amine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 6.8 - 7.5 Multiplet

Amine-NH₂ 4.5 - 5.5 Broad Singlet

Methyl-CH₃ ~3.9 Singlet

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced

by the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the

carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit

splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts
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Carbon Predicted Chemical Shift (δ, ppm)

Aromatic C-F 150 - 165 (Doublet)

Aromatic C-NH₂ 140 - 150

Aromatic C-H 110 - 125

Aromatic C-COOCH₃ 115 - 125

Carbonyl C=O 165 - 170

Methyl CH₃ 50 - 55

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic

functionalities.

Table 4: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch 3300 - 3500
Two bands, symmetric &

asymmetric

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=O Stretch (Ester) 1700 - 1730 Strong absorption

C=C Stretch (Aromatic) 1500 - 1600

C-N Stretch 1250 - 1350

C-F Stretch 1100 - 1300 Strong absorption

Mass Spectrometry (Predicted)
In mass spectrometry, Methyl 2-amino-3,6-difluorobenzoate is expected to show a molecular

ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for amino

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1421358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


benzoates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications
The reactivity of Methyl 2-amino-3,6-difluorobenzoate is governed by its functional groups.

The amino group can undergo acylation, alkylation, and diazotization, making it a versatile

handle for further chemical modifications. The aromatic ring is activated towards electrophilic

substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

Pharmaceutical Synthesis: As a building block for the synthesis of complex, biologically

active molecules. The difluoroaniline moiety is found in various developmental drugs.[1]

Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[1]

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and

dyes.

Safety and Handling
While specific toxicological data for Methyl 2-amino-3,6-difluorobenzoate is not available, it

should be handled with care, assuming it has a toxicological profile similar to other substituted

anilines.

General Safety Precautions:

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[4]

Toxicity: Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin.

[5] Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-

carrying capacity of the blood.[5] Chronic exposure may affect the hematopoietic system and

kidneys.[5]
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Conclusion
Methyl 2-amino-3,6-difluorobenzoate is a valuable, fluorinated building block with significant

potential in drug discovery and materials science. While a comprehensive set of experimental

data for this specific compound is not yet publicly available, this guide provides a solid

foundation of its predicted properties, a plausible synthetic route, and key safety considerations

based on the chemistry of analogous compounds. As research in fluorinated molecules

continues to expand, the utility of intermediates like Methyl 2-amino-3,6-difluorobenzoate is

expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. chemscene.com [chemscene.com]

3. Methyl 2-amino-3,6-difluorobenzoate CAS#: 1184204-30-5 [amp.chemicalbook.com]

4. Methyl 2-amino-3,6-difluorobenzoate CAS#: 1184204-30-5 [m.chemicalbook.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-amino-3,6-
difluorobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421358#physicochemical-properties-of-methyl-2-
amino-3-6-difluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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